4-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-10(18)14-7-6-13(20-14)8-9-17-15(19)11-2-4-12(16)5-3-11/h2-7,10,18H,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCCUBCJKLAHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a Grignard reaction, where an ethyl magnesium bromide reacts with a carbonyl compound to form the corresponding alcohol.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluorobenzoic acid with an amine under dehydrating conditions to form the amide bond.
Coupling of the Thiophene and Benzamide Units: The final step involves coupling the thiophene unit with the benzamide core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The fluorine atom on the benzamide core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Formation of an amine from the carbonyl group.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()
- Structural Differences :
- The dihydrothienylidene ring replaces the hydroxyethyl-substituted thiophene in the target compound.
- A 2-fluorophenyl group is fused to the thienylidene ring, introducing additional aromaticity and fluorine-based polarity.
- The fused fluorophenyl group may enhance π-π stacking interactions in biological targets but reduce solubility due to increased hydrophobicity .
4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide ()
- Structural Differences :
- A thiazole ring (containing nitrogen and sulfur) replaces the thiophene ring.
- The phenyl group on the thiazole introduces steric bulk compared to the hydroxyethyl group in the target compound.
- The absence of a hydroxyethyl group reduces polarity, which may lower aqueous solubility but increase membrane permeability .
4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide ()
- Structural Differences :
- A dioxoisoindolinyl group replaces the thiophene-ethyl side chain.
- The dioxo groups create a rigid, planar structure with strong hydrogen-bonding capacity.
- Key Implications: The dioxoisoindolinyl moiety enhances crystallinity and stability, as evidenced by its monoclinic crystal lattice (space group P2₁/n) and intermolecular N–H···O and O–H···O hydrogen bonds. This compound’s high melting point and low solubility contrast with the target compound’s likely intermediate solubility profile .
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives ()
- Structural Differences :
- A 1,3,4-thiadiazole ring with a piperidinylethylthio substituent replaces the thiophene-ethyl group.
- Key Implications: The thiadiazole’s electron-deficient nature may enhance interactions with electrophilic biological targets.
Physicochemical Properties
Q & A
Basic: What are the common synthetic routes for 4-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide, and how can yield and purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the thiophene-ethylamine backbone via condensation of 5-(1-hydroxyethyl)thiophene-2-carbaldehyde with ethylamine derivatives, followed by reduction (e.g., NaBH₄) to stabilize the hydroxyethyl group .
- Step 2: Coupling of the thiophene-ethylamine intermediate with 4-fluorobenzoyl chloride under Schotten-Baumann conditions (using a base like NaOH or Et₃N in dichloromethane) to form the benzamide .
- Optimization: Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water). Yield improvements (60–75%) require strict anhydrous conditions and inert atmospheres (N₂/Ar) during amide coupling .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the fluorobenzamide (δ ~7.8–7.2 ppm for aromatic protons, δ ~165 ppm for carbonyl) and thiophene-ethyl moiety (δ ~6.8–6.5 ppm for thiophene protons, δ ~3.5–3.2 ppm for ethylenic CH₂) .
- ESI-MS: Confirm molecular weight (e.g., [M+H]+ at m/z 347.1) and fragmentation patterns to verify the hydroxyethyl group (loss of H₂O, m/z 329.1) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) monitor purity; retention time calibration against reference standards is essential .
Advanced: How do structural modifications (e.g., fluorine position, hydroxyethyl group) influence its biological activity?
Methodological Answer:
- Fluorine Position: Para-fluoro substitution on benzamide enhances lipophilicity and target binding (e.g., kinase inhibition) compared to meta-fluoro analogs, as shown in SAR studies of related compounds .
- Hydroxyethyl Group: The hydroxyethyl moiety on thiophene improves solubility and hydrogen-bonding interactions with biological targets (e.g., enzymes). Replacement with methyl groups reduces activity by ~40% in antimicrobial assays .
- Validation: Use molecular docking (AutoDock Vina) and comparative IC50 assays against unmodified analogs to quantify effects .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Source Analysis: Check assay conditions (e.g., cell lines, bacterial strains). For example, MIC values for S. aureus vary if studies use ATCC 25923 (high susceptibility) vs. clinical isolates (resistance common) .
- Structural Confirmation: Re-examine NMR/HRMS data to rule out impurities (e.g., residual solvents like DMSO, which can artificially suppress activity) .
- Dose-Response Curves: Reproduce assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to normalize EC50/IC50 values .
Advanced: What mechanistic hypotheses explain its activity against microbial targets?
Methodological Answer:
- Enzyme Inhibition: Thiophene-linked benzamides inhibit dihydrofolate reductase (DHFR) in bacteria, as shown via enzyme kinetics (Km/Vmax shifts) and competitive binding assays with methotrexate .
- Membrane Disruption: Fluorobenzamide derivatives disrupt C. albicans membranes, evidenced by propidium iodide uptake assays and TEM imaging of lysed cells .
- Validation: CRISPR-Cas9 knockout of putative target genes (e.g., DHFR) in model organisms can confirm mechanism .
Basic: What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation of the thiophene ring .
- Solubility: Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles, which degrade the hydroxyethyl group .
- Stability Monitoring: Use LC-MS every 3 months to detect decomposition (e.g., hydrolysis of the amide bond, signaled by new peaks at m/z 164.1 [4-fluorobenzoic acid]) .
Advanced: How can computational methods predict its ADMET properties?
Methodological Answer:
- Tools: SwissADME or pkCSM for predicting permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s suggests oral bioavailability) .
- Metabolism: Cytochrome P450 isoforms (e.g., CYP3A4) are predicted to hydroxylate the thiophene ring; validate with hepatic microsome assays .
- Toxicity: Use ProTox-II to flag hepatotoxicity risks (e.g., structural alerts for mitochondrial dysfunction) .
Advanced: What strategies improve selectivity for target vs. off-target interactions?
Methodological Answer:
- Bioisosteric Replacement: Substitute the hydroxyethyl group with a methoxy group to reduce off-target binding to serum albumin (confirmed via SPR assays) .
- Fragment-Based Design: Use X-ray crystallography of the compound bound to DHFR to identify critical H-bond donors (e.g., hydroxyethyl-thiophene) for selective optimization .
- Selectivity Screening: Profile against kinase panels (e.g., Eurofins KinaseProfiler) to eliminate off-target inhibition .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Antimicrobial: Broth microdilution (CLSI M07/M27) for MIC determination against ESKAPE pathogens .
- Cytotoxicity: MTT assays on HEK-293 or HepG2 cells (IC50 > 50 µM suggests low toxicity) .
- Enzyme Inhibition: Fluorescence-based DHFR assays (e.g., NADPH oxidation monitored at 340 nm) .
Advanced: How can researchers address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvents: Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to solubilize >1 mM in aqueous buffers without cytotoxicity .
- Prodrug Design: Acetylate the hydroxyethyl group to enhance solubility; hydrolyze in vivo via esterases .
- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release in PBS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
